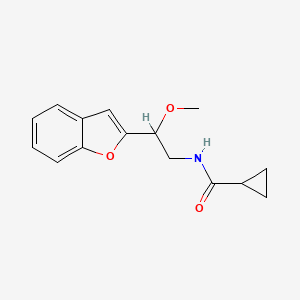
N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclopropanecarboxamide is a chemical entity that features a benzofuran moiety, which is a bicyclic structure consisting of fused benzene and furan rings. This compound also contains a cyclopropanecarboxamide group, which is a three-membered cyclopropane ring attached to a carboxamide function. The methoxyethyl part suggests the presence of an ether linkage with a two-carbon alkyl chain.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves Lewis acid-directed cyclocondensation reactions, as reported in the synthesis of oxygenated carbolines . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis. For instance, the rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole tethered cyclohexadienones has been used to synthesize benzofurans .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, was determined to crystallize in the monoclinic space group with specific lattice constants, and the structure featured intermolecular hydrogen bonds and intramolecular π-π interactions . These structural features are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions. The presence of the benzofuran moiety can influence the reactivity of the compound, as seen in the enhanced anion binding affinity of N-(o-methoxybenzamido)thioureas . Additionally, the cyclopropanecarboxamide group could potentially undergo ring-opening reactions or participate in cycloaddition reactions, as seen in the synthesis of nitrogen heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel benzamide were calculated using DFT . These properties are essential for understanding the stability and reactivity of the compound. Moreover, the molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule .
Aplicaciones Científicas De Investigación
Benzofuran as a Pharmacophore
Benzofuran and its derivatives have been extensively studied for their pharmacological properties, owing to their presence in a wide range of biologically active and pharmacologically relevant molecules. Benzofuran is recognized for its versatility as a scaffold in drug discovery, with potential applications in the development of antimicrobial, antitumor, and various other therapeutic agents.
Antimicrobial Applications
Research on benzofuran derivatives has highlighted their significant antimicrobial properties. These compounds have been found effective against a variety of microbial pathogens, including bacteria and fungi, making them promising candidates for the development of new antimicrobial drugs. The unique structural features of benzofuran derivatives contribute to their bioactivity, offering potential for the treatment of infectious diseases (Hiremathad et al., 2015).
Anticancer Research
The exploration of benzofuran derivatives in anticancer research has shown that these compounds possess a wide array of biological activities, including antitumor effects. Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer, indicating their therapeutic potential in oncology. The structural diversity of benzofuran compounds allows for the design of novel agents with enhanced efficacy and specificity for cancer targets (Hiremathad et al., 2015).
Supramolecular Chemistry and Material Science
Beyond pharmacological applications, benzofuran derivatives have been investigated for their utility in supramolecular chemistry and material science. The ability of certain benzofuran compounds to form stable, self-assembled structures has been leveraged in the development of nanotechnology applications and advanced materials (Cantekin, de Greef, & Palmans, 2012).
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can inhibit cell growth in various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in various types of cancer cells .
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Action Environment
It is known that benzofuran derivatives can be synthesized via photoinduced 6π-electrocyclization , indicating that light could potentially influence the stability of these compounds.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-18-14(9-16-15(17)10-6-7-10)13-8-11-4-2-3-5-12(11)19-13/h2-5,8,10,14H,6-7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLAGSCFFLKETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CC1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

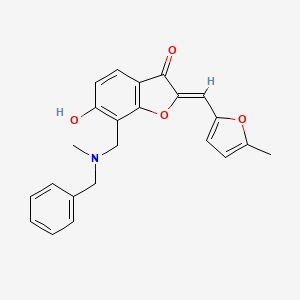
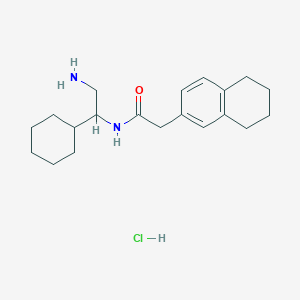

![N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2537803.png)
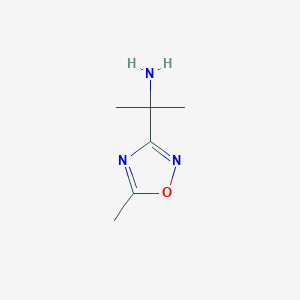
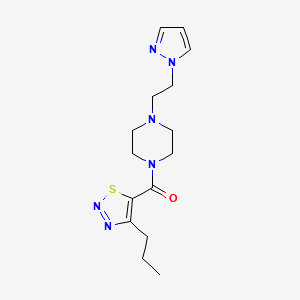
![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)
![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)
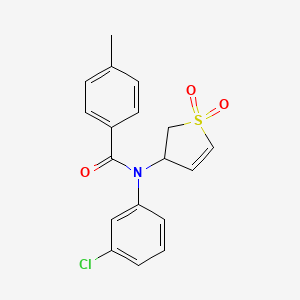

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)

![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)
